![molecular formula C12H12F2O3 B1480488 2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid CAS No. 2025502-87-6](/img/structure/B1480488.png)
2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid
Overview
Description
2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid (2-DCBMA) is an organic acid that has gained attention in recent years due to its use in a variety of scientific applications. It is a versatile compound that has potential applications in both inorganic and organic chemistry. In particular, it has been studied for its ability to act as an intermediate in the synthesis of a variety of compounds, its potential use in the synthesis of drugs and other pharmaceuticals, its ability to act as a catalyst in organic reactions, and its potential use in biological processes.
Scientific Research Applications
Medicinal Chemistry: Potential Drug Development
This compound may serve as a precursor in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a difluorocyclobutyl group, could impart unique biological activity and metabolic stability to its derivatives .
Agriculture: Synthesis of Agrochemicals
In agriculture, the compound could be utilized to create novel agrochemicals, such as pesticides or herbicides. The difluorocyclobutyl group might enhance the binding affinity of these chemicals to their biological targets .
Material Science: Advanced Polymer Research
“2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid” could be investigated for its potential use in polymer chemistry, particularly in the development of high-performance plastics or resins with improved thermal stability and chemical resistance .
Environmental Science: Eco-Friendly Solvents
Researchers might explore the use of this compound in the formulation of environmentally benign solvents or as an intermediate in the synthesis of compounds designed to reduce environmental pollution .
Biochemistry: Enzyme Inhibition Studies
The compound’s unique structure could be valuable in studying enzyme-substrate interactions, potentially acting as an inhibitor for specific enzymes involved in disease pathways .
Pharmacology: Therapeutic Agent Research
There is potential for “2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid” to be used in the discovery of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drug research .
Mechanism of Action
Target of Action
The compound is a derivative of benzoic acid , which is a fungistatic compound widely used as a food preservative . It’s also a derivative of a fluorinated cyclobutyl compound , which might have unique reactivity due to the presence of the fluorine atoms and the strained cyclobutyl ring.
Mode of Action
The exact mode of action would depend on the specific targets of the compound. For benzoic acid derivatives, their fungistatic activity is typically due to their ability to disrupt the cell membrane and inhibit essential enzymes .
Biochemical Pathways
Again, the specific pathways would depend on the compound’s targets. Benzoic acid derivatives might affect pathways related to cell wall synthesis and enzyme activity .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. Benzoic acid is known to conjugate with glycine in the liver and excreted as hippuric acid .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets fungal cells like benzoic acid, it might result in the inhibition of fungal growth .
Action Environment
The compound’s action, efficacy, and stability might be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, the stability of benzoic acid is known to be affected by light and heat .
properties
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c13-12(14)5-8(6-12)7-17-10-4-2-1-3-9(10)11(15)16/h1-4,8H,5-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFJTEVRIHMOST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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